N1-(4-(4-chlorophenyl)thiazol-2-yl)benzene-1,4-diamine
Description
N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and a benzene-1,4-diamine moiety, making it a significant molecule in various scientific research fields due to its unique structural properties and potential biological activities .
Properties
Molecular Formula |
C15H12ClN3S |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
4-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzene-1,4-diamine |
InChI |
InChI=1S/C15H12ClN3S/c16-11-3-1-10(2-4-11)14-9-20-15(19-14)18-13-7-5-12(17)6-8-13/h1-9H,17H2,(H,18,19) |
InChI Key |
BUROQFHRHNMPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE typically involves the reaction of 4-chlorophenyl isothiocyanate with 1,4-diaminobenzene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a candidate for drug development due to its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N1-(4-Chlorophenyl)benzene-1,2-diamine: Similar structure but with a different substitution pattern on the benzene ring.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents at the 2 and 4 positions.
Uniqueness
N1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]BENZENE-1,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and benzene-1,4-diamine moieties enhances its potential for diverse applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
